Cas no 1100748-76-2 (1,8-Diazaspiro[4.5]decane,3-broMo-1,8-bis(phenylMethyl)-)

1,8-Diazaspiro[4.5]decane,3-broMo-1,8-bis(phenylMethyl)- structure
1100748-76-2 structure
Product Name:1,8-Diazaspiro[4.5]decane,3-broMo-1,8-bis(phenylMethyl)-
CAS No:1100748-76-2
MF:C22H27BrN2
MW:399.367184877396
CID:832099
Update Time:2026-04-29

1,8-Diazaspiro[4.5]decane,3-broMo-1,8-bis(phenylMethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,8-Diazaspiro[4.5]decane,3-broMo-1,8-bis(phenylMethyl)-
    • 1,8-Dibenzyl-3-bromo-1,8-diazaspiro[4.5]decane
    • 3-bromo-1,8-bis(phenylmethyl)-1,8-Diazaspiro[4.5]decane
    • 1,8-diazabicyclo[5.4.0]undec-7-ene phenol
    • 1,8-Diazabicyclo[5.4.0]undec-7-ene, compound with phenol (1:1)
    • 1,8-diaza-spiro[4.6]undecane-1-carboxylic acid tert-butyl ester
    • Phenol, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido(1,2-a)azepine (1:1)
    • SureCN2699703
    • Inchi: InChI=1S/C22H27BrN2/c23-21-15-22(25(18-21)17-20-9-5-2-6-10-20)11-13-24(14-12-22)16-19-7-3-1-4-8-19/h1-10,21H,11-18H2
    • InChI Key: ACYKVBCDOOYIRO-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)CN2CCC3(CC2)CC(CN3CC4=CC=CC=C4)Br

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
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